molecular formula C12H10N2O3S B8684529 5-(Benzenesulfinyl)-2-nitroaniline CAS No. 54029-72-0

5-(Benzenesulfinyl)-2-nitroaniline

Cat. No.: B8684529
CAS No.: 54029-72-0
M. Wt: 262.29 g/mol
InChI Key: AWPYQKOHIPZPFB-UHFFFAOYSA-N
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Description

5-(Benzenesulfinyl)-2-nitroaniline is a nitroaniline derivative featuring a benzenesulfinyl (–SO–C₆H₅) substituent at the 5-position of the aromatic ring. These derivatives are synthesized via nucleophilic aromatic substitution or sulfonation reactions and are pivotal in medicinal chemistry for their biological activities, including anticancer, antidiabetic, and enzyme inhibitory properties .

Properties

CAS No.

54029-72-0

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

5-(benzenesulfinyl)-2-nitroaniline

InChI

InChI=1S/C12H10N2O3S/c13-11-8-10(6-7-12(11)14(15)16)18(17)9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

AWPYQKOHIPZPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

The following comparison focuses on 2-nitroaniline derivatives with substituents at the 5-position, emphasizing structural variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons
Compound Name Substituent at 5-Position Melting Point (°C) Molecular Formula Key Properties/Applications Reference
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Piperazinyl (N-methyl) 150.2–151.5 C₁₁H₁₆N₄O₂ SIRT6 inhibitor (IC₅₀: ~3.2 µM); potential antidiabetic agent .
5-(4-Allylpiperazin-1-yl)-2-nitroaniline Piperazinyl (N-allyl) 83.6–85.4 C₁₃H₁₈N₄O₂ High yield (94.8%); anticancer screening candidate .
5-Chloro-2-nitroaniline Chloride (–Cl) N/A C₆H₅ClN₂O₂ Intermediate for synthesizing aryloxy phenols and benzimidazoles .
2-(4-Aminoanilino)-5-nitrobenzenesulfonic acid Sulfonic acid (–SO₃H) N/A C₁₂H₁₁N₃O₅S Used in dye chemistry; strong acidity due to –SO₃H group .
2-Nitroaniline (unsubstituted) –H 71–73 C₆H₆N₂O₂ pH-dependent ionization in ESI-MS; lower basicity than 4-nitroaniline .

Key Observations :

  • Piperazinyl Derivatives : Exhibit higher melting points (e.g., 150–151°C for methylpiperazinyl) compared to allylpiperazinyl derivatives (83–85°C), likely due to reduced steric hindrance and stronger intermolecular interactions .
  • Ionization Behavior : 2-Nitroaniline derivatives show pH-dependent electrospray ionization (ESI) efficiency, with steric and inductive effects reducing the basicity of 2-nitroaniline compared to its 4-nitro isomer .

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